molecular formula C9H15Cl2N3 B6216881 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2742657-68-5

1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride

Cat. No. B6216881
CAS RN: 2742657-68-5
M. Wt: 236.1
InChI Key:
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Description

1,3-Dicyclopropyl-1H-pyrazol-4-amine dihydrochloride, also known as DCPP, is an organic compound that is commonly used in scientific research. DCPP is a cyclic amine, meaning it contains a ring structure of nitrogen atoms, and it is classified as a heterocyclic amine. DCPP is a white, crystalline solid that is soluble in water and alcohol, and has a melting point of 100-102°C. DCPP is used in a wide range of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride is a versatile compound that has a wide range of applications in scientific research. It is used in biochemical and physiological studies to study the effects of various compounds on cell metabolism. 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride has also been used in laboratory experiments to study the effects of various compounds on enzyme activity. Furthermore, 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride has been used in studies to determine the effects of various compounds on the regulation of gene expression.

Mechanism of Action

The mechanism of action of 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride is not fully understood. However, it is believed that 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride acts by binding to certain receptors in the cell membrane and modulating their activity. This binding is thought to affect the transport of ions, such as calcium and sodium, across the cell membrane, as well as the activity of certain enzymes. Furthermore, 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride is believed to affect the expression of certain genes, which in turn affects the activity of certain proteins.
Biochemical and Physiological Effects
1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride has been studied for its effects on biochemical and physiological processes. Studies have shown that 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride can affect the activity of certain enzymes, as well as the expression of certain genes. Additionally, 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride has been shown to affect the transport of ions, such as calcium and sodium, across the cell membrane. Furthermore, 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride has been shown to affect the metabolism of certain compounds, as well as the activity of certain proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride is not always suitable for all experiments, as it can be toxic in high concentrations and can interfere with certain biochemical processes.

Future Directions

There are a number of potential future directions for research on 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride. These include further studies on the mechanism of action of 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride, as well as its effects on biochemical and physiological processes. Additionally, further studies could be conducted on the effects of 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride on gene expression and the regulation of certain proteins. Furthermore, research could be conducted on the potential therapeutic applications of 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride, as well as its effects on the metabolism of various compounds. Finally, further studies could be conducted on the potential toxicity of 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride, as well as its potential interactions with other compounds.

Synthesis Methods

1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride can be synthesized using a variety of methods. One common method is the reaction of 1-chloro-3-methyl-2-propyn-1-ol with hydrazine hydrate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate compound, which is then reacted with hydrochloric acid to produce 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride. Another method of synthesis involves the reaction of 1-chloro-3-methyl-2-propyn-1-ol with hydrazine hydrate in the presence of a catalyst, such as an acid or a base, to produce 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride involves the reaction of cyclopropyl hydrazine with cyclopropyl ketone followed by reduction and salt formation.", "Starting Materials": [ "Cyclopropyl hydrazine", "Cyclopropyl ketone", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with cyclopropyl ketone in the presence of a catalyst to form 1,3-dicyclopropyl-1H-pyrazole.", "Step 2: The resulting pyrazole is then reduced using sodium borohydride to form 1,3-dicyclopropyl-1H-pyrazol-4-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride salt.", "Step 4: The salt is then purified and isolated using standard techniques." ] }

CAS RN

2742657-68-5

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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